![molecular formula C21H17N3O3S B3014980 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide CAS No. 896344-75-5](/img/structure/B3014980.png)

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

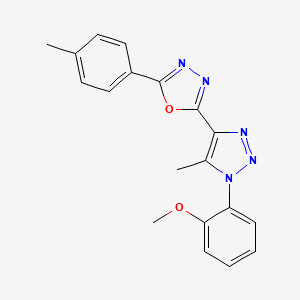

Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This class of compounds typically consists of an aromatic benzene ring fused to an imidazole ring . They have a wide range of applications in various fields, including medicinal chemistry, due to their diverse biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The exact synthesis process for “N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide” would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using techniques such as X-ray crystallography . The benzimidazole core is usually planar, and the molecules can form various intermolecular interactions such as hydrogen bonds and π-π stacking interactions .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can vary widely depending on the specific compound and conditions. For example, benzimidazole derivatives can act as ligands in coordination chemistry, forming complexes with various metal ions .Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various analytical techniques. For example, infrared spectroscopy can be used to analyze the functional groups present in the molecule , and nuclear magnetic resonance spectroscopy can provide information about the molecular structure .Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity

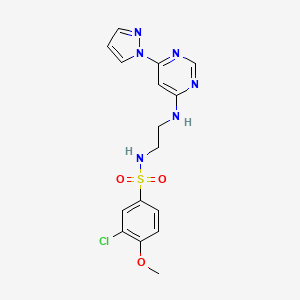

N-substituted imidazolylbenzamides or benzene-sulfonamides, closely related to N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide, have shown potency in in vitro assays comparable to that of known selective class III agents, indicating their potential in cardiac electrophysiological applications. This suggests their viability for producing class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).

Antimicrobial Agents

Compounds structurally related to this compound have demonstrated potent and selective activities against the gastric pathogen Helicobacter pylori. Such activities make them significant as potential novel anti-H. pylori agents, with specific compounds showing low minimal inhibition concentration (MIC) values against different clinically relevant H. pylori strains, including those resistant to conventional treatments (Carcanague et al., 2002).

Polymer Synthesis

Research into the synthesis and characterization of novel aromatic polyimides using related chemical compounds indicates their solubility and thermal stability, making them suitable for advanced material applications. Such polymers exhibit degradation temperatures ranging significantly, demonstrating their potential for high-performance materials (Butt et al., 2005).

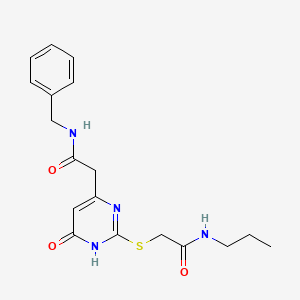

Anticancer Activity

Benzimidazole-based Schiff base copper(II) complexes, incorporating similar structural motifs, have shown significant in vitro cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancers. Their ability to effectively bind DNA through an intercalative mode and exhibit substantial cytotoxic effects positions them as promising compounds for anticancer research (Paul et al., 2015).

Agricultural Applications

In the context of agriculture, solid lipid nanoparticles and polymeric nanocapsules containing fungicides structurally similar to this compound have been developed for sustained release, offering reduced toxicity and improved efficacy against fungal diseases in plants (Campos et al., 2015).

Wirkmechanismus

Target of Action

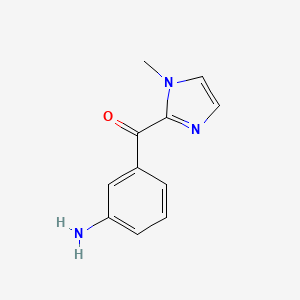

The primary target of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide, a benzimidazole derivative, is the serine/threonine-protein kinase . This enzyme plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

Benzimidazole derivatives interact with their targets by mimicking the structure of naturally occurring active biomolecules . This allows them to bind to the active site of the target enzyme, thereby modulating its activity

Biochemical Pathways

The interaction of the compound with serine/threonine-protein kinase can affect various biochemical pathways. For instance, it can influence the cell cycle regulation and DNA repair mechanisms . The compound’s effect on these pathways can lead to downstream effects such as cell cycle arrest and enhanced DNA repair .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles . These properties can significantly impact the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific context. For instance, in the context of DNA damage, the compound’s interaction with serine/threonine-protein kinase can lead to cell cycle arrest and activation of DNA repair mechanisms . This can potentially prevent the propagation of DNA damage and maintain genomic stability .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with the target enzyme . Moreover, the presence of other molecules in the environment can also influence the compound’s action. For example, the presence of DNA can enhance the compound’s DNA-cleavage properties .

Safety and Hazards

Zukünftige Richtungen

Benzimidazole derivatives continue to be an active area of research due to their diverse biological activities. Future research may focus on designing new benzimidazole derivatives with improved pharmacological properties, exploring their potential uses in various fields such as medicinal chemistry, and understanding their mechanisms of action .

Eigenschaften

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-28(26,27)17-11-9-14(10-12-17)21(25)22-16-6-4-5-15(13-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZIWVRTUWYQLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid](/img/structure/B3014904.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3014906.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3014908.png)

![3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B3014910.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3014911.png)

![N,2-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B3014917.png)

![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B3014918.png)